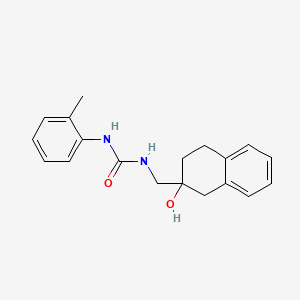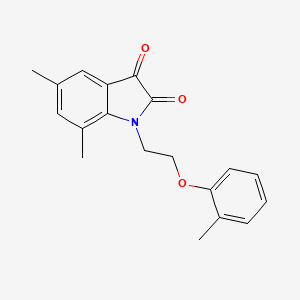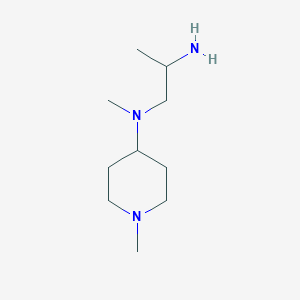
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine, commonly known as 4-AP, is a synthetic compound that has been extensively used in scientific research. It is a potent potassium channel blocker that exhibits a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Nitrogen-containing compounds like N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine are prevalent in various industries, including textile, agricultural, and chemical sectors. These compounds are resistant to conventional degradation processes, leading to environmental concerns. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization of such nitrogen-containing compounds. AOPs enhance the overall treatment schemes by degrading amines, dyes, and pesticides, improving water quality. Ozone and Fenton processes are particularly reactive to these compounds, with degradation highly sensitive to conditions like pH. Hybrid methods, under optimized conditions, show synergistic effects, suggesting that AOPs, when carefully applied, can efficiently degrade recalcitrant nitrogen-containing compounds, including those similar to this compound (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) represent a significant application area for nitrogen-containing amines. Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs have garnered attention for CO2 capture. These frameworks show extremely high CO2 sorption capacity at low pressures, demonstrating potential for environmental cleanup efforts. Additionally, amine-functionalized MOF-based membranes exhibit excellent separation performance for CO2 from other gases, suggesting applications in catalysis and environmental protection efforts (Lin, Kong, & Chen, 2016).
Role of Amine Activators in Acrylic Bone Cements
In medical applications, the role of tertiary aromatic amines, similar in function to this compound, as activators in the curing of acrylic resins is critical. These amines accelerate the curing process of dental resins and acrylic bone cements, impacting the kinetics, mechanism, and activation energy of the reaction. The temperature of surroundings significantly affects curing parameters, underscoring the importance of these compounds in biomedical applications, especially considering the thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Molecular Detection of Biogenic Amine-Producing Bacteria
In food safety, the ability to detect biogenic amine-producing bacteria is vital for preventing accumulation in food products. Molecular methods for the rapid detection of these bacteria are becoming a standard, offering speed, sensitivity, and specific detection. This is particularly relevant for assessing the risk of biogenic amine content in food and implementing early control measures to avoid development, which can be crucial for compounds like this compound that might be present in food products (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Eigenschaften
IUPAC Name |
1-N-methyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(11)8-13(3)10-4-6-12(2)7-5-10/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVBURNVHIQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCN(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


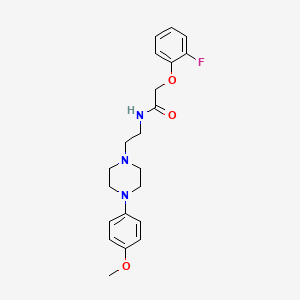
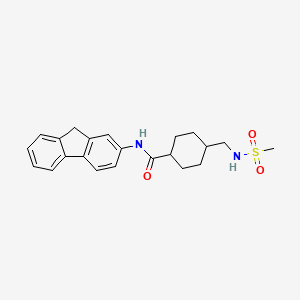
![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)
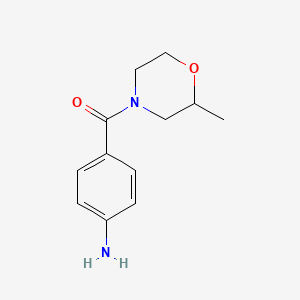
![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)


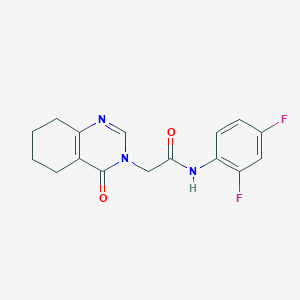
![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)
